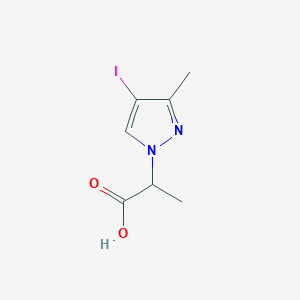

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

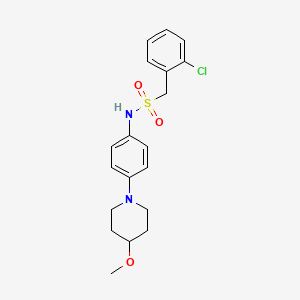

“2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an iodine atom and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a pyrazole ring with an iodine atom at the 4-position and a methyl group at the 3-position. Attached to the pyrazole ring is a two-carbon chain ending in a carboxylic acid group .Scientific Research Applications

Synthesis and Catalysis

Researchers have developed innovative methods for the synthesis of complex organic compounds, highlighting the versatility of pyrazole derivatives in chemical synthesis. For example, the study on the selective synthesis of natural and unnatural pyranones via iodolactonization demonstrates the utility of iodine-mediated reactions in generating structurally diverse compounds, which can serve as precursors to biologically active molecules or materials with unique properties (Bellina et al., 2001).

Materials Science

In the realm of materials science, the optical gating of photosensitive synthetic ion channels represents a significant application. The use of photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, enables the optical control of nanofluidic devices. This approach allows for the light-triggered transport of ionic species, paving the way for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Medicinal Chemistry

The development of novel organic sensitizers for solar cell applications, while not directly related to medicinal chemistry, demonstrates the potential of pyrazole derivatives in the engineering of molecules with specific electronic properties. These sensitizers, designed at the molecular level, exhibit high efficiency in converting sunlight to electricity, showcasing the broader applicability of pyrazole-based compounds in technology and potentially in drug design (Kim et al., 2006).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety reflect the ongoing interest in pyrazole compounds as potential antimicrobial agents. These studies not only provide insights into the structure-activity relationships but also contribute to the discovery of new drugs to combat resistant microbial strains (Darwish et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The presence of the iodine atom might enhance the compound’s reactivity, allowing it to form strong interactions with its targets.

Biochemical Pathways

Imidazole derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .

Result of Action

Compounds with similar structures have been reported to exert a variety of effects at the molecular and cellular levels, such as inhibiting cell proliferation, modulating immune responses, and inducing apoptosis .

properties

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSDMUXVZAMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)

![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2828488.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)